molecular formula C16H19N3O6S2 B4089201 N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide

Cat. No.: B4089201
M. Wt: 413.5 g/mol
InChI Key: UJEMJWCUXDKDDW-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S2/c1-3-12(2)17-26(22,23)14-10-8-13(9-11-14)18-27(24,25)16-7-5-4-6-15(16)19(20)21/h4-12,17-18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMJWCUXDKDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonation and nitration reactions under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide
  • 2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide

Comparison: Compared to similar compounds, N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide is unique due to its specific structural features and the resulting chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide
Reactant of Route 2
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N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide

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